

(S)-Cipepofol pharmacokinetics absorption distribution metabolism excretion

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-Cipepofol

Cat. No.: B12382795

[Get Quote](#)

An In-depth Technical Guide on the Pharmacokinetics of (S)-Cipepofol

(S)-Cipepofol, also known as HSK3486, is a novel 2,6-disubstituted phenol derivative that acts as a positive allosteric modulator and direct agonist of the γ -aminobutyric acid type A (GABA-A) receptor.^{[1][2]} It is a short-acting intravenous general anesthetic, demonstrating a rapid onset of action and a clear absorption, distribution, metabolism, and excretion (ADME) profile.^{[3][4]} This technical guide provides a comprehensive overview of the pharmacokinetics of **(S)-Cipepofol**, intended for researchers, scientists, and drug development professionals.

Absorption

As an intravenously administered anesthetic, **(S)-Cipepofol**'s absorption is immediate and complete, leading to a rapid onset of sedative and hypnotic effects.^[3] Clinical trials have demonstrated that subjects are quickly anesthetized, typically within two minutes of administration.

Distribution

(S)-Cipepofol exhibits a wide tissue distribution, as indicated by a large volume of distribution at steady state (V_{ss}) that is significantly higher than the total volume of body fluid. In rats, the average V_{ss} was reported to be 7.79 L/kg, while in beagle dogs, it was 6.06 L/kg. The drug is highly bound to plasma proteins in humans, rats, and dogs.

Table 1: Plasma Protein Binding of (S)-Cipepofol

Species	Concentration (ng/mL)	Plasma Protein Binding (%)
Human	80	96.6 ± 0.4
	400	94.6 ± 0.5
	1200	93.5 ± 0.3
Dog	80	87.9 ± 0.7
	400	91.1 ± 0.2
	1200	93.4 ± 0.5
Rat	80	94.3 ± 0.9
	400	94.9 ± 0.2
	1200	85.3 ± 0.1
Source: View Source		

Metabolism

(S)-Cipepofol is extensively metabolized, primarily in the liver. The main metabolic pathways are glucuronidation and 4-hydroxylation followed by glucuronidation. The major circulating metabolite in human plasma is the glucuronide conjugate of **(S)-Cipepofol** (M4), which accounts for 79.3% of the total radiation exposure in mass balance studies. The parent drug, **(S)-Cipepofol**, only accounts for 3.97%. This primary metabolite is considered to be non-hypnotic and non-toxic.

In vitro studies using human liver microsomes have shown that multiple cytochrome P450 (CYP) enzymes are capable of metabolizing **(S)-Cipepofol**, including CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4, and CYP3A5. The most significant clearance was observed with isoforms CYP1A2, CYP2B6, and CYP2C19. **(S)-Cipepofol** shows some inhibitory potential on certain CYP enzymes at a concentration of 10.0 μ M.

Table 2: Inhibition of CYP450 Isoenzymes by (S)-Cipepofol (10.0 μ M) in Human Liver Microsomes

CYP Isoenzyme	Residual Activity (%)
CYP1A2	87.0
CYP2C8	76.0
CYP2D6	63.7
CYP3A4	73.4
Source:	

Excretion

The excretion of **(S)-Cipepofol** and its metabolites shows significant interspecies differences. In humans, the primary route of excretion is renal, with 84.6% of the total radioactivity recovered in urine and only 2.65% in feces within 240 hours after administration. In contrast, rats primarily excrete the drug and its metabolites via the bile, with 61.4% of the dose excreted in bile. This difference is attributed to variations in the activity and expression of hepatic and renal transporters, as well as renal UDP-glucuronosyltransferase enzymes between the two species.

Pharmacokinetic Parameters

The pharmacokinetic profile of **(S)-Cipepofol** has been characterized in rats, dogs, and humans. The drug exhibits a high clearance and a short plasma elimination half-life, suggesting that no drug accumulation occurs with single-dose administration.

Table 3: Single-Dose Pharmacokinetic Parameters of (S)-Cipepofol in Rats (Mean)

Dose (mg/kg)	C _{max} (ng/mL)	AUC _{0-t} (ng·h/mL)	AUC _{0-∞} (ng·h/mL)	t _{1/2} (h)	CL (L/kg/h)	V _{ss} (L/kg)
1	291	75.8	79.0	0.81	12.7	7.93
2	536	121	124	0.69	16.2	7.72
4	1180	251	253	0.66	15.8	7.71

Source:

Table 4: Single-Dose Pharmacokinetic Parameters of (S)-Cipepofol in Beagle Dogs (Mean)

Dose (mg/kg)	C _{max} (ng/mL)	AUC _{0-t} (ng·h/mL)	AUC _{0-∞} (ng·h/mL)	t _{1/2} (h)	CL (L/kg/h)	V _{ss} (L/kg)
1	639	185	186	1.47	5.37	6.01
2	1190	344	345	1.42	5.80	6.09
4	2410	689	692	1.43	5.78	6.08

Source:

Table 5: Pharmacokinetic Parameters of (S)-Cipepofol in Healthy Human Subjects (0.4 mg/kg Single Dose)

Parameter	Value
C _{max} (ng/mL)	Not specified
AUC _{0-t} (h*ng/mL)	289.2
T _{max} (h)	0.0333
t _{1/2} (h)	1.5
V _z (L/kg)	3.0
CL (L/h/kg)	1.4

Source:

Experimental Protocols

In Vivo Single-Dose Pharmacokinetics in Rats and Dogs

- Subjects: Male and female Sprague-Dawley rats and Beagle dogs.
- Administration: **(S)-Cipepofol** was administered as an intravenous bolus injection at doses of 1, 2, and 4 mg/kg.
- Sample Collection: Blood samples were collected into heparinized tubes at predose and at specified time points post-dose (e.g., 2, 4, 8, 12, 20, 30, 60, 90, 120, 180, 240, and 360 minutes).
- Sample Processing: Plasma was separated by centrifugation and stored at -70°C until analysis.
- Analysis: Plasma concentrations of **(S)-Cipepofol** were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Human Mass Balance Study

- Subjects: Six healthy male subjects.
- Administration: A single intravenous dose of 0.4 mg/kg --INVALID-LINK---Cipepofol was administered.
- Sample Collection: Blood, urine, and fecal samples were collected at various time points.
- Analysis: Samples were analyzed for total radioactivity, unchanged **(S)-Cipepofol**, and its metabolites.

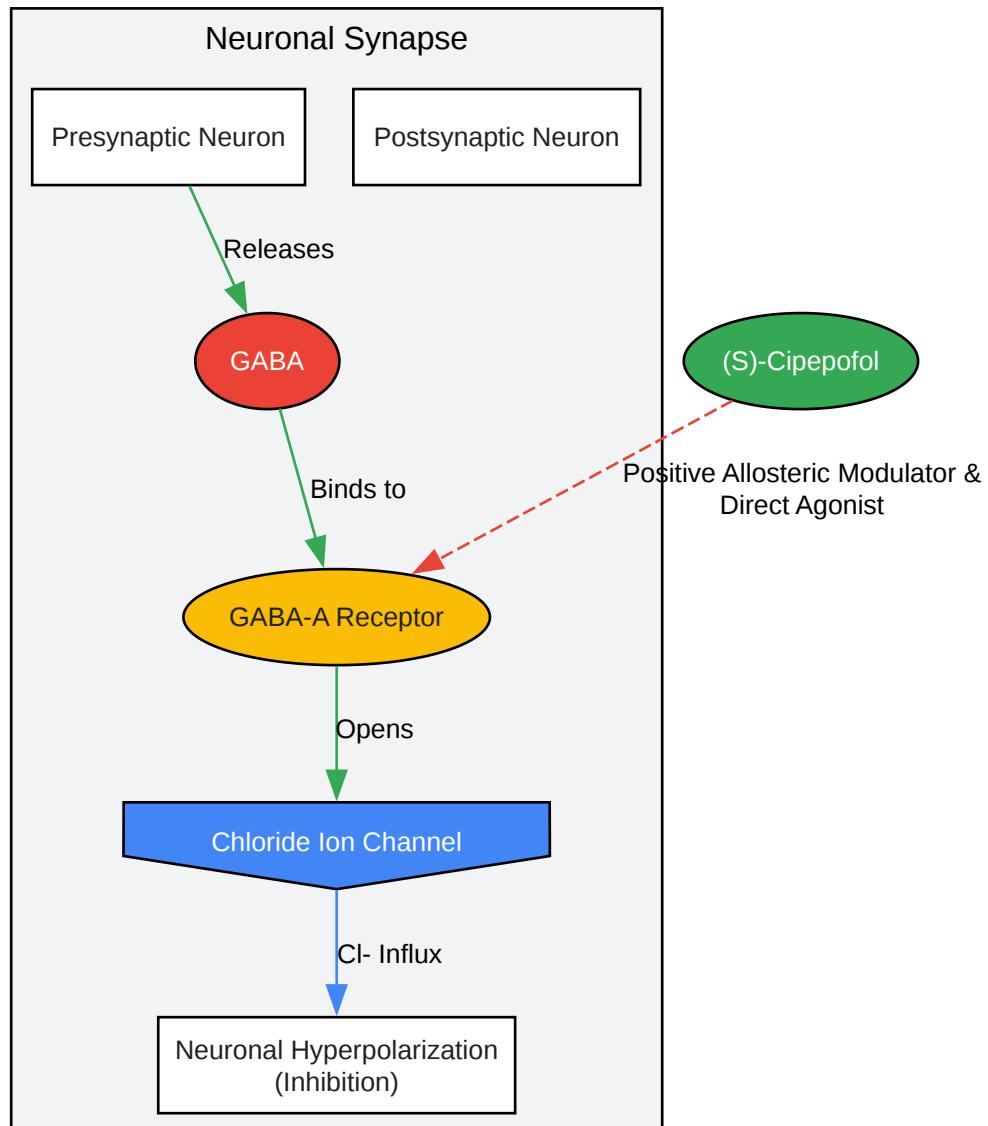
In Vitro Metabolism using Liver Microsomes

- Method: **(S)-Cipepofol** was incubated with human liver microsomes in the presence of an NADPH-regenerating system.
- Enzyme Phenotyping: Recombinant human CYP enzymes were used to identify the specific isoforms involved in the metabolism of **(S)-Cipepofol**.

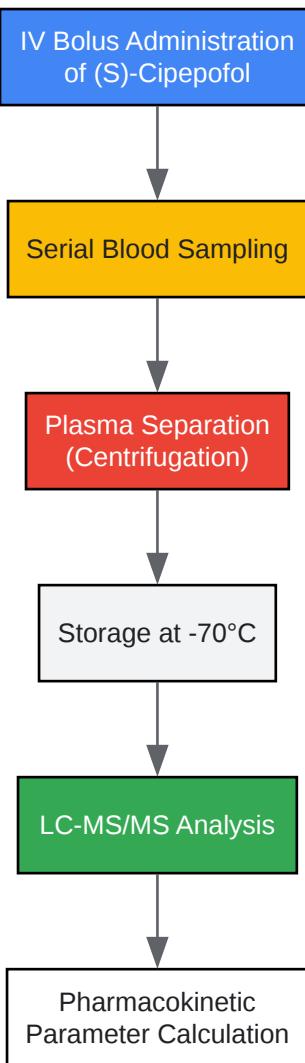
- CYP Inhibition Assay: The inhibitory potential of **(S)-Cipepofol** on major CYP isoforms was assessed by co-incubating it with probe substrates for each enzyme in human liver microsomes.

Visualizations

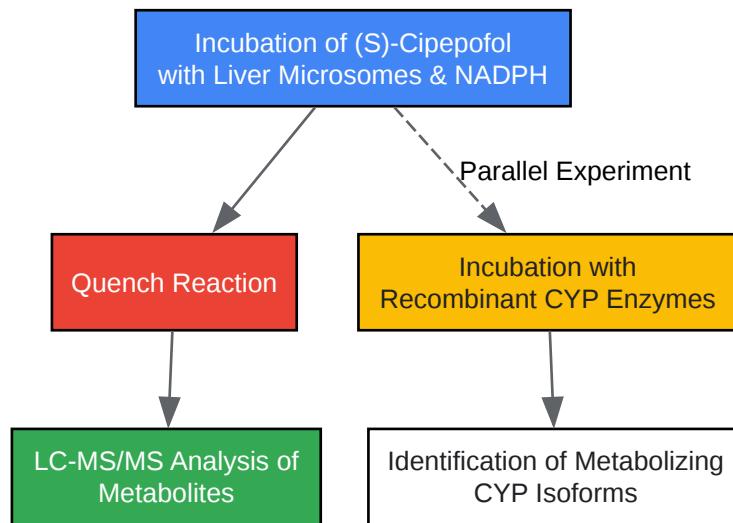
Mechanism of Action of (S)-Cipepofol



Experimental Workflow for Pharmacokinetic Analysis



In Vitro Metabolism Workflow



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frontiers | Pharmacodynamics and Pharmacokinetics of HSK3486, a Novel 2,6-Disubstituted Phenol Derivative as a General Anesthetic [frontiersin.org]
- 2. Pharmacodynamics and Pharmacokinetics of HSK3486, a Novel 2,6-Disubstituted Phenol Derivative as a General Anesthetic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass balance, pharmacokinetics and pharmacodynamics of intravenous HSK3486, a novel anaesthetic, administered to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cipepofol - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [(S)-Cipepofol pharmacokinetics absorption distribution metabolism excretion]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12382795#s-cipepofol-pharmacokinetics-absorption-distribution-metabolism-excretion>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com